

# In-Depth Technical Guide: PSB-12062 (CAS RN: 55476-47-6)

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## Compound of Interest

Compound Name: PSB-12062

Cat. No.: B1663124

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## Introduction

**PSB-12062** is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.<sup>[1][2][3]</sup> With the CAS Registry Number 55476-47-6, this synthetic organic compound has emerged as a critical tool for investigating the physiological and pathological roles of the P2X4 receptor.<sup>[1]</sup> Its significance is particularly noted in preclinical research targeting neuropathic pain and neuroinflammatory conditions.<sup>[4][5]</sup> This technical guide provides a comprehensive overview of **PSB-12062**, including its chemical and physical properties, pharmacological profile, mechanism of action, and detailed experimental protocols.

## Chemical and Physical Properties

**PSB-12062**, also known as 10-tosyl-10H-phenoxazine or N-(p-Methylphenylsulfonyl)phenoxazine, is a synthetic organic compound.<sup>[1][6]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Registry Number	55476-47-6	[1][3][7]
Molecular Formula	C <sub>19</sub> H <sub>15</sub> NO <sub>3</sub> S	[1][7]
Molecular Weight	337.39 g/mol	[1][7]
IUPAC Name	10-(4-methylphenyl)sulfonylphenoxazine	[1]
Synonyms	10-tosyl-10H-phenoxazine, N-(p-methylphenylsulfonyl)phenoxazine	[1][6]
Appearance	White to beige powder	[8]
Melting Point	174-176 °C	[1]
Boiling Point	492.1 ± 48.0 °C at 760 Torr	[1]
Density	1.340 ± 0.06 g/cm <sup>3</sup>	[1]
Solubility	DMSO: ≥10 mM	[1][3]
Storage	Store in a cool and dry place. As a powder, stable for 3 years at -20°C. In solvent, stable for 1 year at -80°C.	[1][2][7]

## Pharmacological Profile

**PSB-12062** is characterized as a selective antagonist of the P2X<sub>4</sub> receptor, exhibiting an allosteric mechanism of action.[4][6][9] It demonstrates similar potency across human, rat, and mouse P2X<sub>4</sub> receptors, making it a valuable tool for translational research.[2][10]

## Potency and Efficacy

The inhibitory concentration (IC<sub>50</sub>) of **PSB-12062** has been determined in various species, highlighting its consistent potency.

Species	Receptor	IC <sub>50</sub> Value (μM)	Reference
Human	P2X4	1.38	[2][3]
Rat	P2X4	0.928	[5]
Mouse	P2X4	1.76	[5]

It is important to note that while **PSB-12062** is a potent antagonist, it may not completely block ATP-induced P2X4-mediated calcium influx at high concentrations (>30 μM).[2][10]

## Selectivity

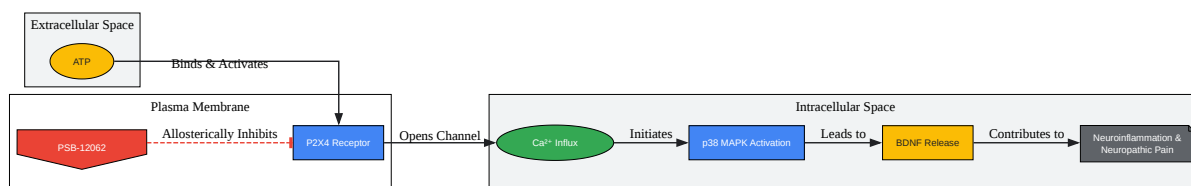
**PSB-12062** displays significant selectivity for the P2X4 receptor over other P2X subtypes. It shows approximately 35-fold greater selectivity for P2X4 compared to P2X1, P2X2, P2X3, and P2X7 receptors.[2][5][10] At a concentration of 10 μM, **PSB-12062** does not show significant inhibition of human P2X1, P2X2, P2X3, or P2X7 receptors.[11]

## Mechanism of Action and Signaling Pathway

**PSB-12062** functions as an allosteric antagonist of the P2X4 receptor.[4][6] This means it binds to a site on the receptor that is distinct from the ATP-binding site, inducing a conformational change that inhibits the ion channel's opening, even when ATP is bound.

The activation of the P2X4 receptor by its endogenous ligand, ATP, leads to the influx of cations, primarily Na<sup>+</sup> and Ca<sup>2+</sup>. [6] This influx of Ca<sup>2+</sup> acts as a critical second messenger, initiating a downstream signaling cascade. A key pathway involves the activation of p38 Mitogen-Activated Protein Kinase (p38 MAPK). [6] The phosphorylation and activation of p38 MAPK, in turn, leads to the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF). [6] This signaling pathway is particularly relevant in microglia, the resident immune cells of the central nervous system, and is implicated in processes such as neuroinflammation and neuropathic pain. [6]

By antagonizing the P2X4 receptor, **PSB-12062** effectively blocks the initial Ca<sup>2+</sup> influx, thereby preventing the activation of the downstream p38 MAPK/BDNF pathway.



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P2X4 receptor signaling pathway and inhibition by **PSB-12062**.

## Experimental Protocols

### Calcium Influx Assay

This protocol is a representative method for assessing the antagonist activity of **PSB-12062** on P2X4 receptors expressed in a recombinant cell line (e.g., HEK293 or 1321N1 astrocytoma cells).

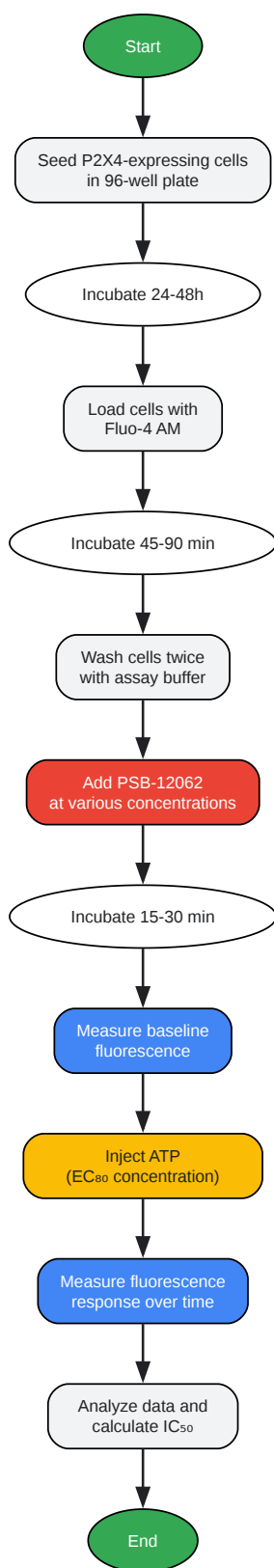
Materials:

- HEK293 cells stably expressing the human P2X4 receptor
- Culture medium (e.g., DMEM with 10% FBS)
- 96-well black, clear-bottom microplates
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Fluo-4 AM calcium indicator dye
- **PSB-12062** stock solution (in DMSO)
- ATP stock solution (in assay buffer)

- Fluorescence microplate reader with an injection system

Procedure:

- **Cell Seeding:** Seed the P2X4-expressing cells into a 96-well plate at a density of 40,000-60,000 cells per well. Incubate for 24-48 hours to allow for adherence and monolayer formation.[\[4\]](#)
- **Dye Loading:** Prepare a 2X working solution of Fluo-4 AM (typically 2-5  $\mu$ M final concentration) in assay buffer. Remove the culture medium from the cells and add 100  $\mu$ L of the dye solution to each well. Incubate for 45-60 minutes at 37°C or 90 minutes at room temperature, protected from light.[\[4\]](#)
- **Washing:** Gently wash the cells twice with 100  $\mu$ L of assay buffer per well to remove extracellular dye. After the final wash, add 100  $\mu$ L of assay buffer to each well.[\[4\]](#)
- **Antagonist Incubation:** Prepare serial dilutions of **PSB-12062** in assay buffer. Add the desired concentrations of **PSB-12062** to the wells and incubate for 15-30 minutes at room temperature, protected from light.[\[4\]](#)
- **Fluorescence Measurement:** Place the plate in the fluorescence microplate reader. Establish a stable baseline fluorescence reading for 10-20 seconds.
- **Agonist Addition:** Using the plate reader's injector, add a solution of ATP (at a concentration that elicits a submaximal response, e.g., EC<sub>80</sub>) to each well.
- **Data Acquisition:** Continue recording the fluorescence intensity for at least 60-180 seconds to capture the peak calcium response and its subsequent decay.[\[4\]](#)
- **Data Analysis:** The antagonist effect of **PSB-12062** is determined by the reduction in the ATP-induced fluorescence signal. The IC<sub>50</sub> value can be calculated by plotting the percentage of inhibition against the logarithm of the **PSB-12062** concentration and fitting the data to a sigmoidal dose-response curve.



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